

Dextrorotation nimorazole phosphate ester chemical properties and structure

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Compound of Interest

Compound Name:

Dextrorotation nimorazole
phosphate ester

Cat. No.:

B1139299

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An In-depth Technical Guide to Dextrorotation Nimorazole Phosphate Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Dextrorotation nimorazole phosphate ester** is a fourth-generation nitroimidazole derivative developed as an anti-anaerobic and anti-parasitic agent.[1][2] Structurally, it is a phosphate ester prodrug of a nimorazole analog. The nimorazole core is known for its radiosensitizing properties, which are particularly effective in hypoxic (low-oxygen) tumor environments.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, structure, and proposed mechanism of action of **dextrorotation nimorazole phosphate ester**. While specific quantitative data and detailed experimental protocols are not widely available in peer-reviewed literature, this document outlines the established scientific principles behind its function and offers standardized methodologies for its synthesis and evaluation, catering to professionals in drug development and oncology research.

Chemical Structure and Properties

Dextrorotation nimorazole phosphate ester is a chiral molecule containing a substituted nimorazole core linked to a phosphate group. The phosphate ester moiety is a common



prodrug strategy used to enhance solubility and facilitate passage across cell membranes, whereupon it is cleaved by endogenous enzymes to release the active drug.

Chemical Structure

The chemical structure is defined by the SMILES notation: CC1=NC=C(--INVALID-LINK--=O)N1C--INVALID-LINK--(O)=O)CN2CCOCC2.[2][5] The @H designation indicates a specific stereocenter, confirming the dextrorotatory nature of the compound.

2D Chemical Structure of **Dextrorotation Nimorazole Phosphate Ester**.

Physicochemical and Handling Properties

Quantitative physicochemical data for this compound are not extensively reported in public databases. The following table summarizes available information from supplier safety data sheets and chemical catalogs.



Property	Value	Reference(s)
CAS Number	1124347-33-6	[1][5][6]
Molecular Formula	C11H19N4O7P	[2]
Molecular Weight	350.26 g/mol	[2]
Appearance	Pink to red solid	[2]
Solubility	DMSO: ≥ 32 mg/mL (91.36 mM)	[2][7]
Melting Point	Data not publicly available	[6]
Boiling Point	Data not publicly available	[6]
Optical Rotation [α]D	Data not publicly available	N/A
Storage (Powder)	-20°C (3 years); 4°C (2 years)	[2]
Storage (in Solvent)	-80°C (2 years); -20°C (1 year)	[2][8]
Stability	Stable under recommended storage conditions.	[6][9]
Incompatibilities	Strong acids/alkalis, strong oxidizing/reducing agents.	[6][9]

Proposed Mechanism of Action

The mechanism of action for **dextrorotation nimorazole phosphate ester** is hypothesized to occur in two distinct stages: (1) initial prodrug activation via enzymatic cleavage of the phosphate ester, followed by (2) bio-reduction of the nimorazole core in hypoxic environments to induce radiosensitization.

Prodrug Activation: The phosphate ester group renders the molecule more hydrophilic, yet it
is designed to be cleaved by intracellular or extracellular phosphatases (e.g., alkaline
phosphatase). This enzymatic action releases the active drug, a hydroxyl-containing
nimorazole derivative, making it available to exert its therapeutic effect.

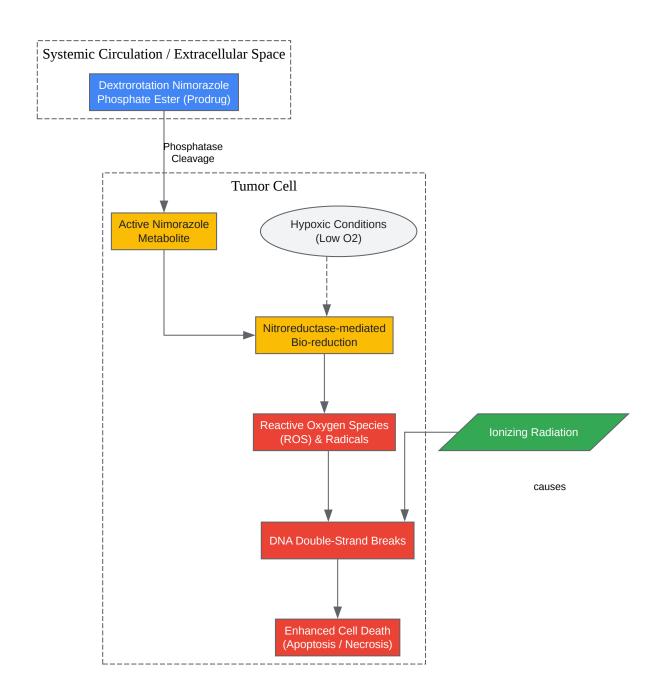


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• Hypoxic Radiosensitization: The active nimorazole metabolite functions as a radiosensitizer. In the low-oxygen conditions characteristic of solid tumors, the nitro group of the imidazole ring undergoes enzymatic reduction.[3] This process generates highly reactive oxygen species (ROS) and other radical intermediates.[3][4] These reactive species induce significant damage to cellular macromolecules, most critically DNA, leading to an increase in lethal double-strand breaks that enhance the cytotoxic effects of concurrent radiation therapy.[3][10] This mechanism effectively "mimics" the radiosensitizing effect of oxygen, thereby overcoming the radioresistance typically associated with hypoxic tumor cells.[10]





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Proposed two-stage mechanism of action for the prodrug.



Experimental Design and Methodologies

While specific, validated protocols for this compound are not publicly available, researchers can employ standard methodologies to synthesize, characterize, and evaluate its efficacy.

Synthesis and Characterization

A plausible synthetic route would involve the phosphorylation of a chiral alcohol precursor of the nimorazole derivative.

- Protocol Outline: Phosphorylation
 - Starting Material: Synthesis of the chiral N-substituted nimorazole alcohol.
 - Phosphorylating Agent: Use of a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite reagent, in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
 - Reaction: The reaction is typically conducted at low temperatures (e.g., 0°C to room temperature) to control reactivity.
 - Workup and Purification: The reaction is quenched with water or a buffer, followed by extraction. Purification is achieved via column chromatography (silica gel or reversephase) or preparative HPLC to isolate the final phosphate ester product.
- Structural Characterization
 - NMR Spectroscopy: ¹H and ¹³C NMR to confirm the core organic structure, and crucially,
 ³¹P NMR to verify the presence and chemical environment of the phosphate group.[11] In
 ³¹P NMR, organic phosphates typically show a characteristic chemical shift.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental formula.
 - Chiral HPLC: To confirm enantiomeric purity.

In Vitro Efficacy Evaluation

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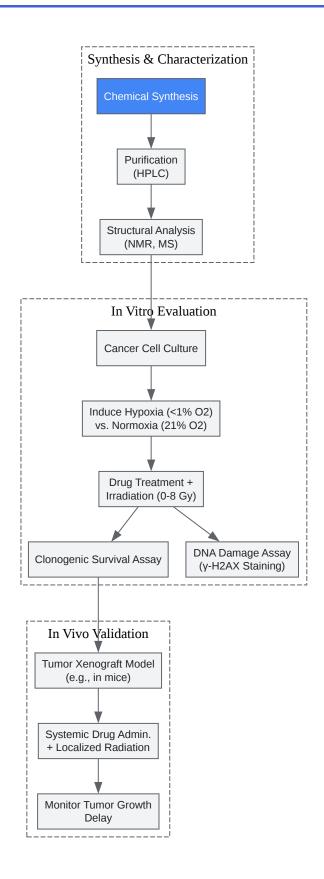




A standard workflow is necessary to determine the radiosensitizing potential and hypoxiaselectivity of the compound.

- Protocol Outline: Clonogenic Survival Assay
 - Cell Lines: Use relevant cancer cell lines (e.g., head and neck squamous cell carcinoma, such as FaDu or SCC-61).
 - Hypoxic Conditions: Culture cells in a hypoxic chamber with low oxygen levels (e.g., <1%
 O₂). A parallel set of cells is cultured under normoxic conditions (21% O₂) as a control.
 - Drug Treatment: Treat cells with a dose range of the compound for a specified duration (e.g., 2-4 hours) prior to irradiation.
 - Irradiation: Irradiate cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
 - Colony Formation: Plate the cells at low density and allow them to grow for 10-14 days to form colonies.
 - Analysis: Stain the colonies (e.g., with crystal violet), count them, and calculate the surviving fraction for each condition. The enhancement ratio can be determined by comparing the radiation dose-response curves with and without the drug.
- Mechanism of Action Studies
 - DNA Damage: Use immunofluorescence staining for γ-H2AX foci, a marker for DNA double-strand breaks, to visualize and quantify the extent of DNA damage after treatment and irradiation.
 - Prodrug Cleavage: Monitor the conversion of the phosphate ester to its active metabolite in cell lysates or culture medium using LC-MS (Liquid Chromatography-Mass Spectrometry).





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General experimental workflow for evaluating a novel radiosensitizer.



Conclusion

Dextrorotation nimorazole phosphate ester is a promising therapeutic agent that combines a prodrug strategy with the hypoxia-activated radiosensitizing properties of nitroimidazoles. Its design addresses the critical challenge of radioresistance in solid tumors. While detailed characterization data remains limited in the public domain, this guide provides a robust framework based on its chemical structure and the known pharmacology of its parent class. The outlined experimental methodologies offer a clear path for researchers to rigorously evaluate its potential in preclinical and clinical drug development settings.

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